Cas no 129-03-3 (Cyproheptadine)

Cyproheptadine 化学的及び物理的性質
名前と識別子
-
- 4-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-1-methylpiperidine
- Cyproheptadine
- 1-methyl-4-(5-dibenzo[a,e]cycloheptatrienylidene)piperidine
- 4-dibenzo[a,d]cyclohepten-5-ylidene-1-methyl-piperidine
- Cypoheptadine
- cyproheptadiene
- Dronactin
- Eiproheptadine
- MK 141
- Periactin
- Periactin(R)
- Periactine
- Periactinol
- 1-Methyl-4-(5H-dibenzo[a,d]cycloheptenylidene)piperidine
- 1-Methyl-4-(dibenzo[a,e]cycloheptatrien-5-ylidene)piperidine
- 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine
- Cycloheptadine
- AKOS NCG1-0040
- 1-Methyl-4-(5H-dibenzo(a,d)cycloheptenylidene)piperidine
- NCGC00015252-13
- SPBio_002025
- BSPBio_000086
- NCGC00015252-01
- BDBM50017721
- NCGC00015252-10
- Tocris-0996
- CYPROHEPTADINE [MI]
- BRD-K28143534-001-03-0
- cyproheptidine
- Prestwick1_000103
- SCHEMBL4021
- AKOS004119847
- Ciproheptadina [INN-Spanish]
- Ciprovit (TN)
- NCGC00015252-08
- 1-methyl-4-{tricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ylidene}piperidine
- ciproeptadina
- NS00004763
- NCGC00024293-02
- DTXSID8022872
- SBI-0050234.P002
- NCGC00015252-02
- CCG-204341
- 1-methyl-4-{tricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-ylidene}piperidine
- Prestwick0_000103
- BRD-K28143534-003-03-6
- 4-(dibenzo[[?],[?]][7]annulen-11-ylidene)-1-methyl-piperidine
- Q417884
- CAS-969-33-5
- Reactin
- A915360
- NCGC00015252-05
- 4-(5H-dibenzo(a,d)(7)annulen-5-ylidene)-1-methylpiperidine
- Tox21_110112
- NCGC00024293-05
- R06AX02
- DTXCID702872
- HY-B1622
- 5-(1-METHYLPIPERIDYLIDENE-4)-5H-DIBENZO
- CYPROHEPTADINE [INN]
- 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidene
- Lopac-C-6022
- SDCCGSBI-0050234.P003
- Prestwick2_000103
- CYPROHEPTADINE [VANDF]
- BRD-K28143534-001-01-4
- NCGC00015252-07
- 5-20-08-00500 (Beilstein Handbook Reference)
- Ciproheptadina
- BPBio1_000096
- D07765
- Oprea1_498140
- Ciprovit
- NCGC00015252-03
- DB00434
- FT-0631755
- BRN 1685976
- Cyproheptadinum [INN-Latin]
- EINECS 204-928-9
- Cyproheptadine (INN)
- PDSP1_001229
- 4-(5H-DIBENZO
- VS-02784
- NCGC00015252-09
- Cyproheptadinum
- PDSP2_001213
- 4-(5H-dibenzo[a,d][7]annulen-5-ylidene)-1-methylpiperidine4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine
- CCRIS 5232
- CAS-129-03-3
- C06935
- EN300-18552723
- CYPROHEPTADINE [WHO-DD]
- 4-(5-dibenzo(a,e)cycloheptatrienylidene)piperidinehydrochloride
- Piperidine, 4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-methyl-
- 1-methyl-4-{tricyclo[9.4.0.0,3,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-ylidene}piperidine
- HSDB 3048
- Cyproheptadin
- Ciproheptadina (INN-Spanish)
- NCGC00015252-04
- 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine
- CYPROHEPTADINE [HSDB]
- NCGC00015252-12
- 1-Methyl-4-(5-dibenzo(a,e)cycloheptatrienylidene)piperidine
- UNII-2YHB6175DO
- CHEMBL516
- Cyproheptadine [INN:BAN]
- Tox21_110112_1
- NCGC00015252-06
- 41354-29-4
- 1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
- BIDD:GT0324
- BPBio1_000155
- 1-METHYL-4-(5H-DIBENZO
- DL-136
- 4-(5-Dibenzo(a,d)cyclohepten-5-ylidine)-1-methylpiperidine
- L001016
- Peritol (Salt/Mix)
- Piperidine, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methyl-
- 4-(Dibenzo[1,2-A:2',1'-D][7]annulen-11-Ylidene)-1-Methyl-Piperidine
- 1-methyl-4-{tricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7,9,12,14-heptaen-2-ylidene}piperidine
- BRD-K28143534-003-14-3
- 5-(1-Methylpiperidylidene-4)-5H-dibenzo(a,d)cyclopheptene
- CHEBI:4046
- Prestwick3_000103
- HMS2090P20
- 2YHB6175DO
- CS-0013555
- Lopac0_000246
- Cyproheptadinum (INN-Latin)
- 4-Dibenzo(a,d)cyclohepten-5-ylidene-1-methyl-piperidine
- Biomol-NT_000131
- NCGC00024293-04
- GTPL277
- 1-METHYL-4-(5-DIBENZO
- NCGC00015252-26
- Peritol
- 129-03-3
- BBL010977
- BRD-K28143534-003-25-9
- DB-241419
- BRD-K28143534-001-02-2
- BRD-K28143534-003-24-2
- BRD-K28143534-003-26-7
- Cycloheptadine; Piperidine, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methyl-; 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine; 1-Methyl-4-(5H-dibenzo[a,d]cycloheptenylidene)piperidine; 1-Methyl-4-(dibenzo[a,e]cycloheptatrien-5-ylidene)piperidine; Cyclohepta
- STK802098
- DB-041917
-
- MDL: MFCD00242817
- インチ: 1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
- InChIKey: JJCFRYNCJDLXIK-UHFFFAOYSA-N
- ほほえんだ: CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1
計算された属性
- せいみつぶんしりょう: 323.14400
- どういたいしつりょう: 287.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 423
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 3.2Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 密度みつど: 0.9917 (rough estimate)
- ゆうかいてん: 112.3-113.3°
- ふってん: 419.7°C (rough estimate)
- 屈折率: 1.8240 (estimate)
- PSA: 3.24000
- LogP: 5.43780
Cyproheptadine セキュリティ情報
- 包装カテゴリ:I; II; III
- 包装等級:I; II; III
Cyproheptadine 税関データ
- 税関コード:29143900
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Cyproheptadine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B1622-10mM*1 mL in DMSO |
Cyproheptadine |
129-03-3 | 99.86% | 10mM*1 mL in DMSO |
¥880 | 2024-05-24 | |
MedChemExpress | HY-B1622-5mg |
Cyproheptadine |
129-03-3 | 99.86% | 5mg |
¥800 | 2024-05-24 | |
MedChemExpress | HY-B1622-100mg |
Cyproheptadine |
129-03-3 | 99.86% | 100mg |
¥5200 | 2024-05-24 | |
MedChemExpress | HY-B1622-25mg |
Cyproheptadine |
129-03-3 | 99.86% | 25mg |
¥2400 | 2024-05-24 | |
A2B Chem LLC | BA08948-100mg |
4-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-1-methylpiperidine |
129-03-3 | 97% | 100mg |
$416.00 | 2024-01-04 | |
A2B Chem LLC | BA08948-5g |
4-(5H-Dibenzo[a,d][7]annulen-5-ylidene)-1-methylpiperidine |
129-03-3 | 99 | 5g |
$462.00 | 2024-04-20 | |
TRC | H999760-500mg |
Cycloheptadine |
129-03-3 | 500mg |
$ 1200.00 | 2023-09-07 | ||
Enamine | EN300-18552723-0.05g |
129-03-3 | 0.05g |
$636.0 | 2023-09-18 | |||
MedChemExpress | HY-B1622-50mg |
Cyproheptadine |
129-03-3 | 99.86% | 50mg |
¥3500 | 2024-05-24 | |
MedChemExpress | HY-B1622-10mM*1mLinDMSO |
Cyproheptadine |
129-03-3 | 99.86% | 10mM*1mLinDMSO |
¥880 | 2023-07-26 |
Cyproheptadine 関連文献
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
-
Xia Li,Xiaoyu Xu,Dharmatov Rahula Albano,Tianyan You Analyst 2011 136 5294
-
Anu Saini,Manpreet Kaur,Mayank,Anil Kuwar,Navneet Kaur,Narinder Singh Mol. Syst. Des. Eng. 2020 5 1428
-
Anu Saini,Manpreet Kaur,Mayank,Anil Kuwar,Navneet Kaur,Narinder Singh Mol. Syst. Des. Eng. 2020 5 1428
-
Gamze Elmas,Aytu? Okumu?,Pelin Sevin?,Zeynel K?l??,Leyla A??k,Mustafa Atalan,Mustafa Türk,G?kberk Deniz,Tuncer H?kelek New J. Chem. 2017 41 5818
-
Shanshan Qin,Mengmeng Meng,Dehua Yang,Wenwen Bai,Yan Lu,Yao Peng,Gaojie Song,Yiran Wu,Qingtong Zhou,Suwen Zhao,Xiping Huang,John D. McCorvy,Xiaoqing Cai,Antao Dai,Bryan L. Roth,Michael A. Hanson,Zhi-Jie Liu,Ming-Wei Wang,Raymond C. Stevens,Wenqing Shui Chem. Sci. 2018 9 3192
-
Fernanda Virginia Barreto Mota,Marlene Saraiva de Araújo Neta,Eryvelton de Souza Franco,Isla Vanessa Gomes Alves Bastos,Larissa Cardoso Correia da Araújo,Sandra Cabral da Silva,Tatiane Bezerra de Oliveira,Eduarda Karynne Souza,Valderes Moraes de Almeida,Rafael Matos Ximenes,Maria Bernadete de Sousa Maia,Francisco Jaime Bezerra Mendon?a Junior,Pascal Marchand,Ant?nio Rodolfo de Faria,Teresinha Gon?alves da Silva Med. Chem. Commun. 2019 10 1916
-
Anabha E. Raveendran,Rony Rajan Paul,Eringathodi Suresh,Vijay Nair Org. Biomol. Chem. 2010 8 901
-
Hao Cheng,Zhengyuan Zhou,Tao Liu RSC Adv. 2020 10 23091
-
Hua Wang,Yongning Wu,Bin Guo,Wenjian Sun,Li Ding,Bo Chen Analyst 2012 137 3982
Cyproheptadineに関する追加情報
Introduction to Cyproheptadine (CAS No. 129-03-3)
Cyproheptadine, a compound with the chemical name 2-[2-(5-methoxy-1-indanone)ethyl]-4,5-dihydro-1H-indole, is a well-known pharmaceutical agent classified under the category of tricyclic compounds. This compound is identified by its unique Chemical Abstracts Service (CAS) number, CAS No. 129-03-3, which distinguishes it in the vast repository of chemical substances. Cyproheptadine has been extensively studied for its pharmacological properties, particularly its role as an antihistamine and potential applications in treating various neurological and psychiatric disorders.
The molecular structure of Cyproheptadine consists of a tricyclic framework with an indole core, which contributes to its distinct pharmacological profile. The presence of a methoxy group at the 5-position of the indanone ring and an ethyl chain extending from the 2-position enhances its binding affinity to certain neurotransmitter receptors. This structural feature has been the focus of numerous research efforts aimed at understanding its mechanism of action and exploring novel therapeutic applications.
In recent years, Cyproheptadine has garnered significant attention in the field of neuroscience due to its potential as a serotonin receptor antagonist. Specifically, it exhibits high affinity for serotonin 5-HT2A and 5-HT2C receptors, which are implicated in various neurological conditions such as depression, anxiety, and cognitive disorders. Emerging research suggests that Cyproheptadine may have a role in modulating these pathways, offering new insights into the treatment of neurodegenerative diseases and mood disorders.
One of the most compelling aspects of Cyproheptadine is its ability to cross the blood-brain barrier, making it a promising candidate for central nervous system (CNS) drug development. Studies have demonstrated that Cyproheptadine can effectively penetrate this barrier, allowing it to exert its effects within the brain. This property has led to investigations into its potential use as an adjunct therapy for conditions like Alzheimer's disease and Parkinson's disease, where modulation of serotoninergic pathways is thought to be beneficial.
The pharmacokinetic profile of Cyproheptadine is another area of interest. It is metabolized primarily by the cytochrome P450 enzyme system, particularly CYP2D6 and CYP3A4. Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing dosing regimens. Recent studies have highlighted the importance of genetic variability in CYP2D6 activity in determining individual responses to Cyproheptadine, underscoring the need for personalized medicine approaches in clinical practice.
Beyond its primary use as an antihistamine, Cyproheptadine has shown promise in treating conditions such as pruritus (itching) associated with chronic skin disorders like atopic dermatitis. Its ability to block histamine H1 receptors provides symptomatic relief, making it a valuable therapeutic option for patients suffering from this condition. Additionally, some preliminary evidence suggests that Cyproheptadine may have anxiolytic (anti-anxiety) effects, although further research is needed to fully elucidate this potential.
The safety profile of Cyproheptadine has been well-documented in clinical trials conducted over several decades. Common side effects include drowsiness, dry mouth, and constipation, which are generally mild and manageable. However, like many tricyclic compounds, Cyproheptadine can interact with other medications, particularly those that affect the serotonergic system. Careful monitoring and dose adjustments are recommended when co-administering Cyproheptadine with drugs such as selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase inhibitors (MAOIs) to avoid potential adverse effects.
Recent advancements in drug delivery systems have opened new possibilities for enhancing the therapeutic efficacy of Cyproheptadine. Nanoparticle-based formulations and targeted drug delivery mechanisms are being explored to improve bioavailability and reduce side effects. These innovations hold promise for developing more effective treatments for neurological and psychiatric disorders while maintaining a favorable safety profile.
In conclusion, Cyproheptadine (CAS No. 129-03-3) remains a fascinating compound with diverse pharmacological applications. Its unique chemical structure and interaction with central nervous system receptors make it a valuable tool in both clinical practice and basic research. As our understanding of neurobiological pathways continues to evolve, Cyproheptadine may find new roles in treating complex neurological conditions. The ongoing research into its mechanisms of action and novel delivery systems underscores its enduring relevance in modern pharmaceutical science.
129-03-3 (Cyproheptadine) 関連製品
- 1806751-44-9(Ethyl 3-(fluoromethyl)-4-methoxy-6-(trifluoromethoxy)pyridine-2-acetate)
- 881673-56-9(1H-Pyrrole-3-carboxylic acid,5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl ester)
- 1707403-00-6(2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine)
- 2171679-56-2(3-(3-aminothiolan-3-yl)thian-3-ol)
- 2104000-59-9((2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one)
- 866154-96-3(Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate)
- 2241123-13-5((2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride)
- 1256822-42-0(Methyl 5-fluoro-4-methoxypicolinate)
- 1567123-84-5(1-(2-methylfuran-3-yl)pentane-1,3,4-trione)
- 1396791-38-0(N-2-(cyclohex-1-en-1-yl)ethyl-2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)
